molecular formula C8H5ClIN B3027787 5-Chloro-2-iodo-1H-indole CAS No. 1388032-50-5

5-Chloro-2-iodo-1H-indole

Cat. No. B3027787
CAS RN: 1388032-50-5
M. Wt: 277.49
InChI Key: WMJWQAFKNSDRRM-UHFFFAOYSA-N
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Description

5-Chloro-2-iodo-1H-indole is a halogenated indole derivative, a class of compounds known for their significance in medicinal chemistry and organic synthesis. Indoles are heterocyclic compounds that are characterized by a benzene ring fused to a pyrrole ring. The presence of chlorine and iodine substituents on the indole skeleton can significantly alter its chemical reactivity and physical properties, making it a valuable intermediate for various chemical transformations.

Synthesis Analysis

The synthesis of halogenated indoles, such as this compound, often involves regioselective halogenation reactions. For instance, a new short synthesis of 3-substituted 5-amino-1-(chloromethyl)-1,2-dihydro-3H-benzo[e]indoles has been reported, which includes efficient regioselective iodination as a key step . Although the target compound in this study is not this compound, the methodology can provide insights into the synthesis of similar halogenated indoles.

Molecular Structure Analysis

The molecular structure of halogenated indoles is typically determined using common spectroscopic methods such as 1H NMR, 13C NMR, IR, and MS. In some cases, single-crystal X-ray diffraction is used to obtain precise crystal structure data . The electronic structure, including frontier molecular orbitals and molecular electrostatic potential energy, is crucial for understanding the chemical properties of these compounds and can be studied using density functional theory (DFT) .

Chemical Reactions Analysis

Halogenated indoles participate in various chemical reactions due to the presence of reactive halogen atoms. For example, the Sonogashira coupling reaction and annulation reaction are employed in the synthesis of 5,7-Dichloro-2-octyl-1H-indole, showcasing the reactivity of chloro- and iodo-substituted indoles . Additionally, a one-pot synthesis involving hydroamination and Heck cyclization starting from 2-chloroaniline has been described, which could be adapted for the synthesis of this compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated indoles are influenced by the nature and position of the halogen substituents. For instance, the crystal structure, as determined by X-ray crystallography, can reveal non-planar structures and provide insights into the crystalline packing of these compounds . The electronic properties, such as electronic delocalization, are affected by the position of the halogen atoms and the overall molecular conformation .

Scientific Research Applications

Synthesis and Chemical Properties

  • Facile Synthesis of Trisubstituted Indoles : A study by Cacchi et al. (2015) outlines a method for synthesizing 2,5,7-trisubstituted indoles, which includes 5-chloro-2-iodo-1H-indole. This synthesis involves a one-pot Sonogashira cross-coupling followed by a palladium-catalyzed cyclization step (Cacchi et al., 2015).

  • Elucidation of Indole Derivatives : Geetha et al. (2019) focused on synthesizing and characterizing indole derivatives, highlighting the diverse biological properties of molecules bearing the indole nucleus. This research underscores the significance of indole structures in developing bioactive compounds (Geetha et al., 2019).

  • Optimization of Ullmann Reaction in Synthesis : Li et al. (2011) discussed optimizing the Ullmann reaction step in synthesizing 5-chloro-1-(4- fluorophenyl)-indole, a key intermediate of sertindole. The study highlights the significance of 5-chloroindole derivatives in pharmaceutical synthesis (Li et al., 2011).

Biological and Medicinal Research

  • Anticancer Properties of Indole Derivatives : Kazan et al. (2019) synthesized a series of indole derivatives, including 5-chloro/iodo-3-phenyl-1H-indole, and evaluated their anticancer properties. These compounds demonstrated remarkable antiproliferative activity against various cancer cell lines, showcasing the therapeutic potential of indole derivatives in cancer treatment (Kazan et al., 2019).

  • Role in HIV Treatment Research : Mayes et al. (2010) detailed the synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a key intermediate in developing phosphoindole inhibitors for HIV treatment. This research highlights the importance of chloroindole compounds in creating effective HIV therapies (Mayes et al., 2010).

Analytical and Material Science Applications

  • Hirshfeld Surface Analysis and DFT Calculations : The study by Geetha et al. (2019) also included Hirshfeld surface analysis and DFT calculations of synthesized indole derivatives. This analytical approach aids in understanding the molecular structure and interactions, crucial for material science applications (Geetha et al., 2019).

  • Tuning Luminescence in Material Science : Liu et al. (2002) explored the luminescence properties of diphenylboron complexes of 5-substituted 2-(2'Pyridyl)indoles, including 5-chloro derivatives. Their work demonstrates the potential of these compounds in developing luminescent materials with adjustable properties (Liu et al., 2002).

  • Synthesis and Reactivity of Heterocyclic Systems : Tribak et al. (2017) described the synthesis of various heterocyclic compounds derived from 5-Chloro-1H-indole-2,3-dione, demonstrating the versatility of chloroindole compounds in synthesizing new chemical entities (Tribak et al., 2017).

Electrochemical Applications

  • Inhibition of Copper Dissolution and Deposition : Scendo et al. (2003) investigated the effect of 5-chloroindole on the anodic dissolution and cathodic deposition of copper in acidic chloride solutions. This study highlights the potential application of chloroindole compounds in corrosion inhibition and electrochemical processes (Scendo et al., 2003).

Future Directions

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

5-chloro-2-iodo-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClIN/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-4,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMJWQAFKNSDRRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClIN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601311925
Record name 5-Chloro-2-iodo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601311925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1388032-50-5
Record name 5-Chloro-2-iodo-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1388032-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-iodo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601311925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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